molecular formula C14H14ClNO2S2 B070137 2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)aniline CAS No. 175201-83-9

2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)aniline

Cat. No.: B070137
CAS No.: 175201-83-9
M. Wt: 327.9 g/mol
InChI Key: FKEVWTIKQCYNQV-UHFFFAOYSA-N
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Description

2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)aniline is an organic compound with the molecular formula C14H14ClNO2S2 It is characterized by the presence of a chlorophenyl group, a sulfonyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)aniline typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-mercaptoethylamine, followed by the introduction of an aniline group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-([2-[(4-Chlorophenyl)sulfonyl]ethyl]thio)nicotinic acid
  • 2-([2-[(4-Chlorophenyl)sulfonyl]ethyl]thio)acetic acid
  • 2-([2-[(4-Chlorophenyl)sulfonyl]ethyl]thio)cyclohexanone

Uniqueness

2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and aniline groups allows for diverse chemical transformations and potential therapeutic applications.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)sulfonylethylsulfanyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S2/c15-11-5-7-12(8-6-11)20(17,18)10-9-19-14-4-2-1-3-13(14)16/h1-8H,9-10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEVWTIKQCYNQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SCCS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381017
Record name 2-{[2-(4-Chlorobenzene-1-sulfonyl)ethyl]sulfanyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672220
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175201-83-9
Record name 2-{[2-(4-Chlorobenzene-1-sulfonyl)ethyl]sulfanyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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